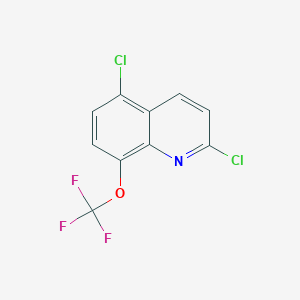

2,5-Dichloro-8-(trifluoromethoxy)quinoline

Description

Contextualization of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals. abovchem.com Its inherent aromaticity and the presence of a nitrogen atom provide a unique electronic and structural framework that can engage in various interactions with biological macromolecules. biointerfaceresearch.com The versatility of the quinoline nucleus allows for functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the resulting molecules to optimize their therapeutic potential. benthamscience.com Consequently, quinoline derivatives have been successfully developed as antimalarial, antibacterial, anticancer, and anti-inflammatory agents, among others. biointerfaceresearch.com The ongoing exploration of novel quinoline-based compounds continues to be a vibrant area of research, driven by the need for new therapeutic agents with improved efficacy and reduced side effects.

Academic Significance of 2,5-Dichloro-8-(trifluoromethoxy)quinoline within the Quinoline Class

While the broader quinoline class has been extensively studied, specific substituted derivatives can present unique opportunities for scientific investigation. The academic significance of this compound lies in the specific combination and placement of its substituents, which are anticipated to confer distinct chemical and biological properties.

The presence of two chlorine atoms at the 2 and 5 positions can influence the molecule's reactivity and its potential as a synthetic intermediate. Halogenated quinolines are valuable precursors in cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

Furthermore, the trifluoromethoxy (-OCF3) group at the 8-position is of particular interest in medicinal chemistry. This functional group is known to significantly enhance metabolic stability and lipophilicity, which are crucial parameters for drug candidates. The strong electron-withdrawing nature of the trifluoromethoxy group can also modulate the electronic properties of the quinoline ring system, potentially influencing its biological activity.

Despite its potential, a thorough review of publicly available academic and patent literature reveals a notable scarcity of research specifically dedicated to this compound. While numerous studies focus on other dichloro- or trifluoromethoxy-substituted quinolines, this particular isomer remains largely unexplored. This lack of specific data underscores its status as a novel or underexplored chemical entity. Its significance, therefore, currently lies more in its potential as a building block for the synthesis of new chemical libraries and as a subject for future investigation rather than in a body of established research. The unique combination of its substituents makes it a compelling target for synthetic chemists and pharmacologists seeking to explore new regions of chemical space.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H4Cl2F3NO |

|---|---|

Molecular Weight |

282.04 g/mol |

IUPAC Name |

2,5-dichloro-8-(trifluoromethoxy)quinoline |

InChI |

InChI=1S/C10H4Cl2F3NO/c11-6-2-3-7(17-10(13,14)15)9-5(6)1-4-8(12)16-9/h1-4H |

InChI Key |

AZEKUKUILRKSRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)Cl)OC(F)(F)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dichloro 8 Trifluoromethoxy Quinoline and Analogous Structures

Strategic Approaches to Quinoline (B57606) Core Synthesis

The construction of the quinoline ring system can be achieved through various methodologies, ranging from classical name reactions that have been refined over more than a century to modern catalytic and multicomponent strategies that offer enhanced efficiency and diversity.

Review of Classical Annulation Reactions (e.g., Skraup, Friedländer, Combes) in Quinoline Synthesis

Classical annulation reactions are foundational methods for quinoline synthesis, typically involving the reaction of an aniline derivative with a three-carbon component to form the pyridine (B92270) ring fused to the benzene (B151609) nucleus.

Skraup Synthesis : The Skraup reaction is one of the oldest and most direct methods for quinoline synthesis. It involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide. thieme-connect.com The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. cas.cnacs.org Subsequent cyclization and oxidation yield the quinoline core. cas.cn The reaction is often exothermic and can be violent, necessitating the addition of moderators like ferrous sulfate. cas.cn

Friedländer Synthesis : The Friedländer synthesis provides a more versatile and milder route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group. mdpi.comnih.gov The reaction is catalyzed by either acid (e.g., p-toluenesulfonic acid, iodine) or base (e.g., sodium hydroxide). mdpi.comnih.gov The mechanism involves an initial aldol condensation followed by cyclodehydration to form the quinoline ring system. nih.gov This method is particularly useful for preparing polysubstituted quinolines, though its utility can be limited by the availability of the requisite ortho-aminoaryl carbonyl precursors. youtube.com

Combes Synthesis : The Combes synthesis utilizes the reaction of an arylamine with a β-diketone under acidic conditions. nih.govnih.gov The initial step is the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure and dehydration to furnish a 2,4-disubstituted quinoline. nih.govnih.gov Polyphosphoric acid (PPA) is often used as both the catalyst and dehydrating agent. nih.gov

| Reaction Name | Key Reactants | Typical Conditions | Primary Product Type |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Strong acid (e.g., H₂SO₄), heat | Unsubstituted or simple quinolines |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Carbonyl with α-methylene | Acid or base catalysis, heat | Polysubstituted quinolines |

| Combes Synthesis | Arylamine, β-Diketone | Acid catalysis (e.g., H₂SO₄, PPA), heat | 2,4-Disubstituted quinolines |

Exploration of Multicomponent Reactions (MCRs) for Diversified Quinoline Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing the construction of complex molecules like quinolines in a single, efficient step from three or more starting materials. rsc.orgorganic-chemistry.org These reactions are characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular libraries rapidly. rsc.org For quinoline synthesis, MCRs typically involve the reaction of an aniline, an aldehyde, and an activated alkyne or ketone. The reaction mechanism often proceeds through the formation of a propargylamine intermediate followed by intramolecular hydroarylation and cyclization. Lewis acids such as Yb(OTf)₃ or FeCl₃ can be employed to catalyze the reaction, activating both the imine and alkyne components.

Application of Transition Metal-Catalyzed Methodologies

Modern organic synthesis has increasingly relied on transition-metal catalysis to forge C-C and C-N bonds necessary for heterocyclic ring formation. wikipedia.orgasianpubs.org These methods offer high efficiency and functional group tolerance under mild conditions. Catalysts based on palladium, copper, rhodium, and cobalt have been successfully applied to quinoline synthesis. wikipedia.orgnih.gov Common strategies include:

C-H Activation/Functionalization : This approach involves the direct functionalization of C-H bonds, often directed by a nitrogen atom within the substrate. For instance, the reaction of anilines and aldehydes can proceed via C-H functionalization, followed by C-N/C-C bond formation to construct the quinoline scaffold, using molecular oxygen as a green oxidant. wikipedia.org

Domino Reactions : Transition metals can catalyze a cascade of reactions, such as a Sonogashira coupling followed by cyclization, to build the quinoline ring from readily available starting materials like benzimidoyl chlorides and 1,6-enynes. wikipedia.org

Directed Synthesis of 2,5-Dichloro-8-(trifluoromethoxy)quinoline

The synthesis of the specifically substituted this compound is not reported as a single procedure and requires a multi-step approach. This involves the initial synthesis of a functionalized quinoline precursor, followed by sequential, regioselective introduction of the substituents. A plausible strategy involves forming an 8-hydroxyquinoline core, followed by chlorination at the C5 and C2 positions, and finally, conversion of the hydroxyl group to a trifluoromethoxy ether.

Synthetic Routes for the Introduction of Chlorine Substituents at Specific Quinoline Positions

Achieving the 2,5-dichloro substitution pattern requires distinct chemical strategies for each position, as their reactivity is governed by different electronic factors.

Chlorination at the C5 Position : The C5 position on the quinoline ring is part of the benzene ring and is susceptible to electrophilic aromatic substitution. The reaction is typically performed in strong acid, where the quinolinium cation is the reacting species. indianchemicalsociety.com Chlorination of 8-hydroxyquinoline with reagents like N-chlorosuccinimide (NCS) under acidic conditions can yield 5,7-dichloro-8-hydroxyquinoline. nih.gov Selective monochlorination at the C5 position can be challenging but may be achieved by careful control of reaction conditions or by using starting materials with blocking groups.

Chlorination at the C2 Position : The C2 position is on the pyridine ring and is electron-deficient, making it resistant to electrophilic attack but susceptible to nucleophilic substitution. Direct chlorination is difficult. The most common and effective method is to first synthesize a quinolin-2(1H)-one (carbostyril) intermediate. This precursor can then be converted to the 2-chloroquinoline derivative by treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅). indianchemicalsociety.comnih.govresearchgate.net The reaction proceeds through the formation of a phosphorylated intermediate which is subsequently displaced by a chloride ion. nih.gov Therefore, a potential route to the target molecule would involve preparing a 5-chloro-8-hydroxyquinolin-2(1H)-one, which could then be treated with POCl₃ to install the second chlorine atom at the C2 position.

Methodologies for Incorporating the Trifluoromethoxy Group onto the Quinoline Ring

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry due to its high lipophilicity and metabolic stability. nih.gov Its introduction, however, is challenging and cannot be accomplished by direct electrophilic attack. The most viable strategy is the O-trifluoromethylation of a corresponding hydroxyl-substituted precursor, in this case, a suitably chlorinated 8-hydroxyquinoline.

Several modern methods exist for the trifluoromethoxylation of phenols and heteroaryl alcohols:

Deoxyfluorination of Xanthates : This two-step process involves the initial conversion of the phenol (e.g., 2,5-dichloro-8-hydroxyquinoline) to a xanthate intermediate. nih.gov The xanthate is then treated with a deoxyfluorinating agent like XtalFluor-E in the presence of an oxidant such as trichloroisocyanuric acid (TCCA) to yield the aryl trifluoromethyl ether. nih.gov

Electrophilic Trifluoromethylation Reagents : While direct O-trifluoromethylation is difficult due to the "hard" nature of the oxygen atom, specialized electrophilic reagents have been developed. cas.cn Togni's hypervalent iodine reagents can react with phenolates to produce trifluoromethyl ethers, although competing C-trifluoromethylation at the aromatic ring can be a significant side reaction. acs.org Umemoto's oxonium reagents, while highly reactive, often require very low temperatures for successful O-trifluoromethylation. mdpi.comnih.gov

Radical C-H Trifluoromethoxylation : Recent advances have utilized radical processes for trifluoromethoxylation. Reagents like bis(trifluoromethyl)peroxide (BTMP) can serve as a source of ·OCF₃ radicals under visible light photoredox catalysis to directly functionalize C-H bonds, though this is generally applied to unactivated arenes rather than phenols. nih.gov

For the synthesis of this compound, the most practical approach would likely involve the synthesis of 2,5-dichloro-8-hydroxyquinoline, followed by a two-step xanthalation/deoxyfluorination sequence or reaction with an advanced electrophilic trifluoromethylating agent under carefully optimized conditions.

| Method | Precursor | Key Reagents | General Conditions |

|---|---|---|---|

| Deoxyfluorination of Xanthate | Phenol/Hydroxy-heterocycle | 1. Imidazolium methylthiocarbonothioyl salt, base 2. XtalFluor-E, TCCA | Step 1: Mild, 0°C Step 2: Elevated temp (e.g., 80°C) |

| Electrophilic Reagents | Phenol/Phenolate | Togni's Reagent II or Umemoto's Reagent | Base (e.g., NaH), polar aprotic solvent; may require very low temperatures |

| Carboxydifluoromethylation/Fluorination | Phenol | 1. Sodium bromodifluoroacetate 2. SelectFluor, Ag salt | Two-step process involving O-alkylation followed by silver-catalyzed decarboxylative fluorination |

Regioselective Synthesis Strategies and Control Mechanisms

Key strategies would likely involve a multi-step sequence starting from a pre-functionalized aniline or a quinoline core that is subsequently elaborated. For instance, a plausible route could begin with an aniline derivative, such as 2-amino-4-chlorobenzotrifluoromethoxy, which would then undergo a cyclization reaction like the Skraup, Doebner-von Miller, or Conrad-Limpach synthesis to form the quinoline ring. The regioselectivity of these cyclization reactions is dictated by the substitution pattern of the aniline precursor and the nature of the carbonyl component.

Alternatively, a synthesis could commence from a pre-formed 8-(trifluoromethoxy)quinoline. The subsequent chlorination steps would need to be carefully controlled to achieve the desired 2,5-dichloro substitution pattern. The directing effects of the existing trifluoromethoxy group and the heterocyclic nitrogen atom would govern the regiochemical outcome of electrophilic chlorination. The trifluoromethoxy group is a deactivating, meta-directing group, while the quinoline nitrogen deactivates the pyridine ring towards electrophilic attack and directs incoming electrophiles to the benzene ring. Chlorination in the presence of a catalyst like iodine has been used for producing dichloro-hydroxy-quinolines, suggesting a potential method for introducing the chloro groups. google.com

Control mechanisms in these syntheses rely on several factors:

Substituent Effects : The electronic nature (electron-donating or electron-withdrawing) of pre-existing groups on the aniline or quinoline starting material.

Reaction Conditions : The choice of catalyst, solvent, and temperature can significantly influence the kinetic versus thermodynamic product distribution.

Protecting Groups : Strategic use of protecting groups can block certain positions from reacting, thereby directing substitution to the desired sites.

Advanced Chemical Modifications and Derivatization Techniques

Once synthesized, the this compound core serves as a versatile scaffold for further chemical modifications. Advanced derivatization techniques enable the introduction of diverse functional groups, leading to the generation of novel chemical entities.

Electrophilic Substitution Reactions on the Quinoline Framework

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. byjus.comyoutube.com The reactivity of the this compound framework towards electrophiles is governed by the combined electronic effects of its substituents. The quinoline ring system is generally electron-deficient compared to benzene, making EAS reactions more challenging.

The substituents on the target molecule have the following effects:

Chloro Groups (at C5) : Deactivating and ortho-, para-directing.

Trifluoromethoxy Group (at C8) : Strongly deactivating and meta-directing.

Quinoline Nitrogen : Deactivates the pyridine ring (positions C2, C3, C4) towards electrophilic attack.

Nucleophilic Substitution Reactions at Key Quinoline Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic systems like quinolines. libretexts.org The presence of two chlorine atoms at positions 2 and 5 provides handles for such transformations. The carbon atoms attached to these halogens are susceptible to attack by nucleophiles.

The reactivity of different positions on the quinoline ring towards nucleophilic attack is influenced by the electron-withdrawing effect of the ring nitrogen. Positions C2 and C4 are particularly activated towards SNAr. In this compound, the chlorine atom at the C2 position is expected to be significantly more reactive towards nucleophiles than the one at C5. This is because the C2 position is alpha to the ring nitrogen, which can effectively stabilize the negative charge in the Meisenheimer complex intermediate formed during the reaction. libretexts.org In contrast, the C5 position is on the carbocyclic ring and is not directly activated by the nitrogen atom.

Therefore, selective substitution of the C2-chloro group can likely be achieved by reacting the molecule with various nucleophiles (e.g., amines, alkoxides, thiolates) under controlled conditions. This regioselectivity is a common feature in related systems like 2,4-dichloroquinazolines, where the C4 position (analogous to C2 in terms of activation by a nearby nitrogen) is preferentially attacked. mdpi.com

Table 1: Predicted Reactivity for Substitution Reactions

| Position | Reaction Type | Predicted Reactivity | Rationale |

| C2 | Nucleophilic Substitution | High | Activated by adjacent ring nitrogen. |

| C5 | Nucleophilic Substitution | Low | Not electronically activated for SNAr. |

| C6 | Electrophilic Substitution | Moderate | Directed by C5-Cl and C8-OCF3; ring is deactivated. |

| C7 | Electrophilic Substitution | Low | Less favored directing effects compared to C6. |

Chemical Transformations Involving the Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF₃) group is known for its high stability, which is a consequence of the strong carbon-fluorine bonds. cas.cn This moiety is generally inert to a wide range of chemical conditions, making its direct transformation challenging. The group enhances the lipophilicity and metabolic stability of molecules, which is often a desirable trait in medicinal chemistry. cymitquimica.com

Direct chemical reactions involving the cleavage or modification of the trifluoromethoxy group typically require harsh conditions that would likely degrade the quinoline scaffold. While the C-F bond is one of the strongest in organic chemistry, certain enzymatic or harsh chemical (e.g., strong Lewis acid) conditions can cleave it, though this is not a common synthetic strategy. cas.cn Therefore, for the purpose of derivatization, the trifluoromethoxy group in this compound is best regarded as a stable, modulating substituent rather than a reactive handle for further functionalization.

Late-Stage Functionalization Paradigms for Quinoline Derivatives

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis, avoiding the need for de novo synthesis of each analog. wikipedia.org This is a powerful strategy in drug discovery. For quinoline derivatives, LSF often relies on the direct functionalization of C-H bonds. acs.orgnih.gov

Several LSF strategies could be applied to this compound:

Metal-Catalyzed C-H Activation : Transition metals like palladium, rhodium, or iridium can catalyze the reaction of C-H bonds with various coupling partners. For the quinoline scaffold, C-H activation can be directed to specific positions, often aided by the coordinating effect of the ring nitrogen. nih.gov This could potentially allow for the introduction of aryl, alkyl, or other groups at positions like C3, C4, or C6.

Radical Addition Processes : The electron-deficient nature of the quinoline ring makes it susceptible to attack by nucleophilic radicals. This allows for the introduction of alkyl and other groups, often at the C2 or C4 positions. acs.org

Photoredox Catalysis : This approach uses light to generate reactive intermediates that can engage in C-H functionalization reactions under mild conditions, offering an alternative to traditional transition metal catalysis.

These LSF methods provide a powerful toolkit to rapidly generate a library of analogs from the core this compound structure. researchgate.net

Rational Design and Synthesis of Hybrid Quinoline Systems

Molecular hybridization is a strategy in drug design where two or more pharmacophores are covalently linked to create a single molecule with potentially enhanced activity or a new mechanism of action. mdpi.com The this compound scaffold can serve as an excellent anchor for creating such hybrid molecules. researchgate.netnih.gov

The rational design of these hybrids involves identifying a second pharmacophore known for a particular biological activity and a suitable linker to connect it to the quinoline core. The synthesis of these hybrids would leverage the reactivity of the parent quinoline. For example:

Using Nucleophilic Substitution : The reactive C2-chloro group can be displaced by a nucleophile that is part of the second molecule or a linker. For instance, reacting the quinoline with a piperazine-containing molecule would yield a quinoline-piperazine hybrid. nih.gov

Using C-H Functionalization : Late-stage functionalization can be used to attach the second pharmacophore via a newly formed carbon-carbon or carbon-heteroatom bond.

Examples of pharmacophores that have been hybridized with quinolines include coumarins, imidazoles, triazoles, and ferrocene, leading to compounds with a wide range of biological activities. mdpi.comresearchgate.netnih.govsemanticscholar.org

A comprehensive search for scientific literature and spectroscopic data on the compound This compound was conducted to generate the requested article. However, no specific experimental or computational data for Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Normal Coordinate Analysis, Proton Nuclear Magnetic Resonance (¹H NMR), or Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for this particular molecule could be located in the available search results.

The creation of a thorough, informative, and scientifically accurate article as per the specified outline is contingent on the availability of this detailed spectroscopic data. Without access to peer-reviewed studies or database entries containing the FT-IR and FT-Raman spectra, vibrational mode assignments, and NMR chemical shifts for this compound, it is not possible to provide the requested content while maintaining the required standards of accuracy and factual integrity.

Therefore, the article focusing on the advanced spectroscopic characterization and computational analysis of this compound cannot be generated at this time.

Advanced Spectroscopic Characterization and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Advanced Multidimensional NMR Techniques for Complex Structure Determination

While standard one-dimensional (1D) ¹H and ¹³C NMR are fundamental for initial characterization, complex substituted quinolines often require advanced two-dimensional (2D) NMR techniques for unambiguous assignment of all proton and carbon signals. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the quinoline (B57606) ring system.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the precise assignment of carbon signals based on their attached protons.

HMBC: This experiment is crucial for identifying longer-range couplings between protons and carbons (typically over 2-3 bonds). It would be instrumental in placing the substituents—the two chlorine atoms and the trifluoromethoxy group—by showing correlations between protons on the quinoline ring and the carbons bearing these substituents. For instance, correlations between the C-8 quinoline carbon and the fluorine atoms of the -OCF₃ group could be observed.

These multidimensional techniques work in concert to build a complete and unambiguous map of the molecular structure, confirming the precise location of each atom and substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (like π or non-bonding n orbitals) to higher-energy anti-bonding orbitals (π*).

The UV-Vis absorption spectrum of a quinoline derivative typically displays multiple absorption bands corresponding to π → π* transitions within the aromatic ring system. The presence of substituents like chlorine and trifluoromethoxy groups can significantly influence the position (λ_max) and intensity of these bands.

Substituent Effects: Chlorine atoms, acting as auxochromes, can cause a bathochromic (red) shift in the absorption maxima due to their electron-donating resonance effect and electron-withdrawing inductive effect. The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which would also modulate the energy of the molecular orbitals and thus the electronic transitions.

Solvatochromism: The electronic absorption is often sensitive to the polarity of the solvent. Analyzing the spectrum in a range of solvents, from nonpolar (like hexane) to polar (like methanol or DMSO), can provide insights into the nature of the electronic transitions and the change in the molecule's dipole moment upon excitation.

An illustrative data table for the expected UV-Vis absorption characteristics is presented below.

| Solvent | Dielectric Constant (ε) | λ_max (nm) (Band I) | λ_max (nm) (Band II) |

| Hexane | 1.88 | ~280-290 | ~320-330 |

| Chloroform | 4.81 | ~285-295 | ~325-335 |

| Methanol | 32.7 | ~290-300 | ~330-340 |

| DMSO | 46.7 | ~295-305 | ~335-345 |

| Note: This table contains hypothetical data to illustrate solvatochromic effects on a substituted quinoline. |

Many quinoline derivatives are known to be fluorescent, emitting light upon relaxation from an excited electronic state. The fluorescence properties are highly dependent on the molecular structure and environment.

Emission Spectra: The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is observed at a longer wavelength (lower energy). The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift.

Quantum Yield (Φ_f): This value represents the efficiency of the fluorescence process (the ratio of photons emitted to photons absorbed). The presence of heavy atoms like chlorine can sometimes decrease the fluorescence quantum yield through intersystem crossing. However, trifluoromethyl groups have been used to enhance the performance of fluorescent materials.

Solvent Effects: Similar to absorption, fluorescence emission can be highly sensitive to solvent polarity. In polar solvents, molecules with intramolecular charge transfer (ICT) characteristics often show a significant red shift in their emission wavelength.

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and understand weak, non-covalent interactions within a molecule and between molecules. These interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions, are crucial in determining the three-dimensional structure, stability, and reactivity of a molecule. The analysis is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG).

In the theoretical study of 2,5-Dichloro-8-(trifluoromethoxy)quinoline, NCI analysis can reveal intramolecular interactions that dictate its conformational preferences. The analysis typically generates a 3D plot where different types of interactions are represented by colored isosurfaces. Green isosurfaces indicate weak, attractive van der Waals interactions, blue signifies stronger attractive interactions like hydrogen bonds, and red denotes repulsive steric clashes. researchgate.net

Furthermore, potential repulsive interactions, indicated by red isosurfaces, could be present between the bulky chlorine atom at the 5-position and the trifluoromethoxy group at the 8-position, depending on the rotational conformation of the OCF₃ group. The analysis of these steric clashes is vital for understanding the molecule's preferred geometry. Topological studies such as the Quantum Theory of Atoms in Molecules (QTAIM) could also be employed to quantitatively analyze the bond critical points and further characterize the nature of these intramolecular interactions.

A hypothetical representation of the types of non-covalent interactions that could be identified in this compound is presented in the table below.

| Interaction Type | Interacting Atoms/Groups | Expected NCI Plot Color |

| van der Waals | Cl(2) ... Quinoline Ring | Green |

| van der Waals | Cl(5) ... Quinoline Ring | Green |

| van der Waals | OCF₃ ... Quinoline Ring | Green |

| Steric Repulsion | Cl(5) ... OCF₃ | Red |

| Halogen-π | Cl(2) ... π-system of the benzene (B151609) ring | Green |

This table is illustrative and based on general principles of NCI analysis for halogenated and trifluoromethoxy-substituted aromatic systems.

The chemical behavior and properties of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical calculations on isolated molecules (in the gas phase) may not accurately represent their properties in solution. The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a widely used computational method to account for the effects of a solvent in quantum chemical calculations. dntb.gov.ua

In the IEFPCM model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium. This approach allows for the calculation of molecular properties, such as energies, geometries, and spectroscopic parameters, in a more realistic, solvated environment.

For this compound, IEFPCM calculations would be essential to predict its behavior in various solvents of differing polarities. For instance, the dipole moment of the molecule is expected to be higher in polar solvents compared to nonpolar solvents due to the polarization of the electron density induced by the solvent's reaction field.

A theoretical study would typically involve optimizing the geometry of this compound in the gas phase and then in a series of solvents using the IEFPCM method. The calculated properties in different solvents can then be compared to understand the solvent's influence.

The following table presents hypothetical data on the calculated dipole moment of this compound in different solvents, illustrating the expected trend with increasing solvent polarity.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.0 | 3.2 |

| Toluene | 2.38 | 3.8 |

| Dichloromethane | 8.93 | 4.5 |

| Ethanol (B145695) | 24.55 | 5.1 |

| Water | 80.1 | 5.6 |

This data is hypothetical and serves to illustrate the expected effect of the solvent on the dipole moment as predicted by IEFPCM calculations.

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. Theoretical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for predicting the NLO properties of new molecules, guiding synthetic efforts towards promising candidates.

The key parameters that determine the NLO response of a molecule are the polarizability (α) and the first- and second-order hyperpolarizabilities (β and γ, respectively). For second-order NLO materials, a large first hyperpolarizability (β) is desirable. Molecules with significant intramolecular charge transfer, often arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, tend to exhibit large β values.

In this compound, the quinoline ring acts as a π-conjugated system. The chlorine atoms and the trifluoromethoxy group are electron-withdrawing, which can induce a significant dipole moment and enhance the NLO response. Theoretical predictions of the NLO properties of this molecule would involve calculating the polarizability and hyperpolarizability tensors using DFT methods.

The calculated values are often compared to those of a standard NLO material, such as urea, to gauge the potential of the new compound. A hypothetical table of predicted NLO properties for this compound is provided below.

| Parameter | This compound (a.u.) | Urea (a.u.) |

| α_total | 1.8 x 10⁻²³ | 3.8 x 10⁻²⁴ |

| β_total | 7.5 x 10⁻³⁰ | 0.7 x 10⁻³⁰ |

| γ_total | 2.2 x 10⁻³⁵ | 0.9 x 10⁻³⁶ |

These values are hypothetical and for illustrative purposes, based on typical ranges observed for similar organic molecules. "a.u." stands for atomic units.

The theoretical prediction of a significant first hyperpolarizability for this compound would suggest its potential as a candidate for NLO applications, warranting further experimental investigation.

Reactivity and Reaction Mechanisms

Comprehensive Analysis of Reaction Pathways for 2,5-Dichloro-8-(trifluoromethoxy)quinoline

The quinoline (B57606) nucleus is an aromatic heterocyclic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic substitution compared to the benzene ring. uop.edu.pk Consequently, electrophilic aromatic substitution (SEAr) on unsubstituted quinoline typically occurs on the benzene ring, preferentially at positions 5 and 8. uop.edu.pk In the case of this compound, the positions on the benzene ring are C-5, C-6, and C-7 (position 8 is substituted).

Electrophilic Aromatic Substitution (SEAr):

The substituents on this compound will dictate the regioselectivity of electrophilic attack. The trifluoromethoxy group (-OCF3) at C-8 is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect (-I). The chlorine atom at C-5 is also deactivating and ortho-, para-directing. The chlorine at C-2 is on the already electron-deficient pyridine ring.

Given these substituent effects, electrophilic attack on the benzene ring is anticipated to be significantly retarded. However, if forced, the likely positions for substitution would be C-6 and C-7. The directing effects of the C-5 chloro and C-8 trifluoromethoxy groups are somewhat opposed. The C-5 chloro group directs ortho to C-6 and para to C-7. The C-8 trifluoromethoxy group directs meta to C-6. This suggests that C-6 would be the most likely site for electrophilic attack, albeit under harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring of quinoline is susceptible to nucleophilic attack, particularly at positions 2 and 4. uop.edu.pk The presence of a chlorine atom at the C-2 position of this compound makes this site highly activated for nucleophilic aromatic substitution. Strong nucleophiles can readily displace the chloride at this position. The chlorine at C-5 is on the carbocyclic ring and is much less likely to undergo nucleophilic substitution.

Other Potential Reactions:

Reactions involving the Nitrogen Atom: The lone pair of electrons on the nitrogen atom allows for reactions with electrophiles, such as alkyl halides, leading to the formation of quaternary quinolinium salts.

Metal-Catalyzed Cross-Coupling Reactions: The chlorine atoms, particularly the one at C-2, can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Impact of Substituents on Chemical Reactivity Profiles

Electronic and Steric Effects of Chlorine Atoms on Reaction Selectivity

The two chlorine atoms in this compound exert significant electronic and steric effects that influence its reactivity.

Electronic Effects: Chlorine is an electronegative atom and thus exhibits a strong electron-withdrawing inductive effect (-I). This effect deactivates the quinoline ring towards electrophilic attack. However, chlorine also possesses lone pairs of electrons that can be donated into the aromatic system through resonance (+M effect). This resonance effect is weaker than the inductive effect but is responsible for the ortho-, para-directing nature of chlorine in electrophilic aromatic substitution. In this compound, the chlorine at C-5 will direct incoming electrophiles to positions C-6 and C-7. The chlorine at C-2 further deactivates the pyridine ring, making it more susceptible to nucleophilic attack.

Steric Effects: The chlorine atom at C-5 can sterically hinder the approach of reactants to the C-6 position. This steric hindrance could potentially favor substitution at the C-7 position, depending on the size of the incoming electrophile.

Role of the Trifluoromethoxy Group in Modulating Reactivity

The trifluoromethoxy (-OCF3) group is one of the most strongly electron-withdrawing groups in organic chemistry. Its influence on the reactivity of the quinoline ring is profound.

Electronic Effects: The -OCF3 group exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect strongly deactivates the entire quinoline ring system towards electrophilic attack. Unlike the methoxy group (-OCH3), the resonance donation from the oxygen atom is significantly diminished by the fluorine atoms. Consequently, the -OCF3 group is considered a meta-director in electrophilic aromatic substitution. In this compound, this group at C-8 will direct incoming electrophiles on the benzene ring to C-7 and C-5 (which is already substituted).

The strong deactivating nature of the -OCF3 group at C-8 will also influence the reactivity of the pyridine ring, making it even more electron-deficient and thus more susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions.

Advanced Mechanistic Investigations

Due to the complexity of predicting reaction outcomes with multiple substituents, computational chemistry plays a crucial role in elucidating reaction mechanisms and predicting reactivity.

Computational Elucidation of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. rjptonline.org For this compound, DFT calculations can be employed to model various reaction pathways.

For a given reaction, the geometries of the reactants, intermediates, transition states, and products can be optimized. A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. researchgate.net Locating the correct transition state is a critical step in understanding the reaction mechanism. Computational chemistry software packages like Gaussian offer methods such as Synchronous Transit-Guided Quasi-Newton (STQN), requested with the QST2 or QST3 keywords, to locate transition states. gaussian.comjoaquinbarroso.com

By mapping the potential energy surface, the reaction pathway can be visualized, and the structures of key intermediates and transition states can be determined. This provides valuable insights into the step-by-step process of the reaction.

| Parameter | Reactant | Transition State | Product |

| Energy (Hartree) | -2358.XXXX | -2358.YYYY | -2358.ZZZZ |

| Key Bond Lengths (Å) | C-NO2: - | C-NO2: 1.55 | C-NO2: 1.48 |

| C-H: 1.08 | C-H: 1.25 | C-H: - | |

| Imaginary Frequency (cm⁻¹) | 0 | 1 | 0 |

Table 1: Hypothetical DFT Calculation Results for Nitration at C-6

Derivation of Kinetic and Thermodynamic Parameters for Key Reactions

From the computed energies of the stationary points on the potential energy surface, important kinetic and thermodynamic parameters can be derived.

Thermodynamic Parameters: The enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be calculated from the computed energies and vibrational frequencies of the reactants and products. A negative ΔG indicates a spontaneous reaction.

Kinetic Parameters: The activation energy (Ea) of a reaction is the energy difference between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate. The Arrhenius equation relates the rate constant (k) of a reaction to the activation energy and temperature. While precise kinetic data often requires experimental determination, computational methods can provide valuable estimates and trends in reactivity. data.gov

| Reaction | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) | Ea (kcal/mol) |

| Nitration at C-6 | -15.2 | 2.5 | -15.9 | 25.8 |

| Nitration at C-7 | -13.8 | 2.1 | -14.4 | 28.1 |

| Nucleophilic attack at C-2 | -20.5 | 5.3 | -22.1 | 15.3 |

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for Reactions of this compound

Structure Activity Relationship Sar Studies and Molecular Design Principles

The Quinoline (B57606) Scaffold as a Privileged Structure for Chemical Research

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is considered a "privileged scaffold" in drug discovery. tandfonline.comnih.govnih.govresearchgate.net This designation stems from its ability to bind to a wide array of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. nih.govorientjchem.orgbenthamdirect.com The synthetic accessibility of the quinoline nucleus allows for extensive structural modifications, enabling the fine-tuning of its physicochemical and biological properties. tandfonline.comnih.gov This versatility has led to the development of numerous quinoline-based drugs with applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. nih.govorientjchem.org The planarity of the quinoline system allows for effective intercalation with DNA and interaction with flat hydrophobic regions of proteins, while the nitrogen atom can act as a hydrogen bond acceptor, further contributing to its diverse binding capabilities. benthamdirect.com

Positional and Substituent Effects on Biological Activity Potential

The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents. A systematic analysis of these effects is crucial for understanding the SAR and for the rational design of new therapeutic agents. nih.govacs.orgnih.gov

Significance of the Trifluoromethoxy Moiety in Structure-Activity Contexts

The trifluoromethoxy group (-OCF3) is a unique substituent that has gained significant attention in medicinal chemistry for its ability to enhance a molecule's metabolic stability and binding affinity. mdpi.comnih.gov The strong electron-withdrawing nature of the trifluoromethoxy group can significantly impact the electronic properties of the quinoline ring, influencing its reactivity and interaction with biological targets. mdpi.com This group is also highly lipophilic, which can contribute to improved membrane permeability and oral bioavailability. mdpi.comresearchgate.net Unlike a trifluoromethyl group, the oxygen atom in the trifluoromethoxy moiety can act as a weak hydrogen bond acceptor, providing an additional point of interaction with a biological target. mdpi.com The metabolic stability conferred by the C-F bonds in the trifluoromethoxy group can lead to a longer half-life in vivo, a desirable property for many drug candidates. mdpi.comwechemglobal.com

Correlating Quinoline Ring Substitution Patterns with Potential for Molecular Interactions

The specific substitution pattern of 2,5-dichloro-8-(trifluoromethoxy)quinoline—with chloro groups at positions 2 and 5, and a trifluoromethoxy group at position 8—suggests a complex interplay of electronic and steric effects that will govern its potential molecular interactions. The electron-withdrawing nature of all three substituents would decrease the electron density of the quinoline ring system, potentially influencing its stacking interactions with aromatic residues in a protein binding pocket. The steric bulk of the substituents will also play a crucial role in determining the molecule's preferred conformation and its ability to fit into a specific binding site. The combination of lipophilic chlorine atoms and the highly lipophilic trifluoromethoxy group suggests that this compound is likely to interact favorably with hydrophobic pockets in target proteins.

Table 1: Physicochemical Properties and Their Predicted Influence on Biological Activity

| Property | Influence of 2,5-Dichloro Substitution | Influence of 8-Trifluoromethoxy Substitution | Combined Predicted Effect on this compound |

| Lipophilicity | Increased | Significantly Increased | High lipophilicity, potentially leading to good membrane permeability but may also increase non-specific binding. |

| Electronic Effects | Electron-withdrawing | Strongly electron-withdrawing | Significant decrease in the electron density of the quinoline ring, affecting pKa and potential for π-π stacking. |

| Steric Hindrance | Moderate bulk at C2 and C5 | Significant bulk at C8 | The substitution pattern will create a specific three-dimensional shape that will dictate its binding selectivity. |

| Metabolic Stability | Generally stable | High due to strong C-F bonds | Expected to have good metabolic stability and a potentially longer biological half-life. |

| Hydrogen Bonding | N/A | Oxygen can act as a weak H-bond acceptor | The quinoline nitrogen and the trifluoromethoxy oxygen can participate in hydrogen bonding interactions. |

Rational Ligand Design Strategies Based on the this compound Framework

The this compound scaffold can serve as a starting point for the rational design of new ligands with tailored biological activities. By understanding the SAR of this core structure, medicinal chemists can strategically modify it to optimize its interactions with a specific biological target.

Computational Approaches to Rational Compound Design

Computational chemistry offers powerful tools for the rational design of novel compounds based on a lead scaffold like this compound. mdpi.comnih.govresearchgate.net Techniques such as molecular docking can be used to predict the binding mode and affinity of this compound and its derivatives within the active site of a target protein. nih.govnih.gov By visualizing these interactions, researchers can identify key residues that are important for binding and design new analogs with improved complementarity.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that correlate the structural features of a series of quinoline derivatives with their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and biological evaluation. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of the interaction and the role of conformational changes in binding. nih.gov Through these computational approaches, the this compound framework can be systematically optimized to develop potent and selective therapeutic agents.

Fragment-Based Design and Synthesis for Quinoline Analogues

Fragment-based drug discovery (FBDD) has become a potent strategy in medicinal chemistry for the development of high-quality lead compounds. This approach identifies low-molecular-weight fragments (typically < 300 Da) that bind to a biological target with high ligand efficiency. These initial hits are then optimized and grown or linked together to produce more potent molecules. The quinoline scaffold, a privileged structure in medicinal chemistry, is an excellent candidate for fragment-based design due to its versatility and presence in numerous bioactive compounds. tandfonline.comeurekaselect.com

While specific fragment-based screening initiatives starting with this compound are not extensively detailed in published literature, the principles of FBDD can be applied to this molecule. It can be deconstructed into key fragments for potential optimization or for screening against biological targets. The primary fragments of this compound would include the dichlorinated quinoline core and the trifluoromethoxy-substituted benzene ring. Each of these fragments could be explored for their binding contributions and potential for modification to enhance activity and selectivity.

The synthesis of novel quinoline analogues is a mature field with a wide array of established and emerging methodologies. These synthetic strategies are crucial for generating libraries of compounds for structure-activity relationship (SAR) studies and for optimizing initial fragment hits. Functionalization of the quinoline ring can be achieved through various methods, including classical named reactions and modern C-H bond functionalization techniques. rsc.orgrsc.org

Recent advancements have focused on the direct C-H functionalization of quinolines, which offers a more atom-economical and efficient way to introduce diverse functional groups. rsc.orgrsc.org These methods can be catalyzed by transition metals like rhodium or palladium, or in some cases, can proceed under metal-free conditions. rsc.orgnih.gov For a starting material like this compound, these techniques could potentially be used to introduce new substituents at various positions, provided the existing chloro and trifluoromethoxy groups are compatible with the reaction conditions.

The table below summarizes some of the general synthetic methods applicable to the functionalization of the quinoline scaffold, which could be adapted for the synthesis of analogues of this compound.

| Reaction Type | Description | Potential Application |

| Classical Quinoline Syntheses (e.g., Skraup, Doebner-von Miller) | These methods construct the quinoline ring from anilines and α,β-unsaturated carbonyl compounds or their precursors. | Synthesis of quinoline cores with different initial substitution patterns. |

| Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) | These reactions are used to form carbon-carbon or carbon-heteroatom bonds, typically at halogenated positions of the quinoline ring. | Functionalization at the 2- and 5-positions of the target molecule by replacing the chloro groups with other moieties. |

| Rhodium-Catalyzed C-H Functionalization | This method allows for the direct introduction of functional groups at C-H bonds, often directed by a coordinating group like the quinoline nitrogen (or N-oxide). rsc.orgresearchgate.net | Introduction of substituents at positions like C-8, potentially modifying the electronic properties of the trifluoromethoxy group's environment. rsc.orgresearchgate.net |

| Metal-Free C-H Functionalization | These reactions avoid the use of transition metals and can proceed via radical or ionic pathways. | A greener approach to introduce functional groups, potentially offering different selectivity compared to metal-catalyzed methods. nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | The chloro groups at positions 2 and 5 of the quinoline ring are activated towards nucleophilic attack, allowing for their replacement by various nucleophiles. | Introduction of amines, alcohols, thiols, and other nucleophilic fragments at the 2- and 5-positions. |

The development of new quinoline analogues is guided by structure-activity relationship (SAR) studies. Systematic modifications of the quinoline core and its substituents help in identifying the key structural features required for biological activity. For instance, the nature and position of substituents on the quinoline ring can significantly impact the compound's potency and selectivity. nih.govacs.orgnih.gov The substitution at the first position is often vital for antibacterial activity, while a fluorine atom and a piperazine (B1678402) ring can broaden the spectrum of activity. nih.gov

The following table outlines general SAR principles for quinoline derivatives based on various studies.

| Position on Quinoline Ring | General SAR Observations |

| Position 2 | Substitutions at this position can significantly influence activity. For some biological targets, a substituent is crucial for potency. |

| Position 3 | The presence of a substituent at this position has been identified as critical for the activity of certain α2C-adrenoceptor antagonists. acs.org |

| Position 4 | The 4-aminoquinoline (B48711) scaffold is a well-known pharmacophore in antimalarial drugs like chloroquine. The nature of the amino substituent is key to its activity. youtube.com |

| Position 7 | An electron-withdrawing group, such as a chloro group, at this position is often essential for the antimalarial activity of 4-aminoquinolines. youtube.com |

| Position 8 | Substitutions at this position can modulate the physicochemical properties and metabolic stability of the compound. |

Investigation of Biological Target Interactions Computational and Methodological Focus

Mechanistic Insights Derived from Computational Biology

Investigation of Interactions with Receptors and Other Biological Macromolecules

Information regarding the interaction of 2,5-Dichloro-8-(trifluoromethoxy)quinoline with specific biological macromolecules, such as receptors or enzymes, is not available in the reviewed scientific literature. Consequently, no data on binding affinities, inhibition constants (IC₅₀), or dissociation constants (Kᵢ) can be provided. Methodological details of such investigations, including the types of assays or computational models used, are also absent from the available resources.

Due to the lack of specific research on This compound , no data tables detailing its interactions with biological targets can be generated. While broader research on quinoline (B57606) derivatives suggests a wide range of biological activities, these findings are not specific to the precise chemical structure of This compound and therefore are not included here to maintain strict adherence to the specified subject matter.

Further research, including molecular docking studies, in vitro binding assays, and enzymatic assays, would be necessary to elucidate the biological targets of This compound and to characterize the nature of its interactions with these macromolecules. Without such studies, a detailed and scientifically accurate account of its biological target interactions cannot be constructed.

Analytical Methodologies for Compound Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the separation of 2,5-Dichloro-8-(trifluoromethoxy)quinoline from potential impurities and for its quantification. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Lipophilicity and Purity Determination

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a principal technique for assessing the purity of non-volatile compounds like this compound. In a typical RP-HPLC setup, a non-polar stationary phase, such as octadecylsilane (C18), is used in conjunction with a polar mobile phase. The retention time of the compound is indicative of its lipophilicity; a longer retention time suggests a higher degree of lipophilicity.

For purity analysis, a gradient elution method is often employed, where the composition of the mobile phase is altered over time to ensure the separation of the main compound from any impurities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

While specific experimental data for this compound is not publicly available, a general method for a related quinoline (B57606) derivative is presented in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| This table represents a typical RP-HPLC method that could be adapted for the analysis of this compound. |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. Given the quinoline backbone, this compound is expected to have a sufficiently high boiling point and thermal stability to be amenable to GC analysis. GC is particularly useful for assessing the presence of volatile impurities.

In a GC system, the sample is vaporized and introduced into a capillary column. Separation is achieved based on the differential partitioning of the analytes between the stationary phase and the inert carrier gas. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.

A hypothetical set of GC parameters for the analysis of this compound is outlined below.

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 300 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

| Injection Mode | Split (100:1) |

| This table outlines a general GC-MS method that could serve as a starting point for the analysis of this compound. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C10H4Cl2F3NO. The expected monoisotopic mass of this compound can be calculated and compared with the experimentally determined mass to confirm its identity with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is employed to further confirm the structure of the compound. In an MS/MS experiment, the molecular ion of this compound is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of the atoms within the molecule. The fragmentation pattern is expected to show characteristic losses of substituents such as Cl, CF3O, and potentially fragmentation of the quinoline ring system, which would be diagnostic for this specific structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. To perform this analysis, a single crystal of this compound of suitable quality is required. The crystal is irradiated with X-rays, and the diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as π-stacking or halogen bonding, which govern the crystal packing. While no published crystal structure for this compound is currently available, a hypothetical set of crystallographic data is presented below for illustrative purposes.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.0 |

| c (Å) | 14.5 |

| β (°) | 95.0 |

| Volume (ų) | 1295 |

| Z | 4 |

| Density (calc.)(g/cm³) | 1.75 |

| This table provides an example of crystallographic data that could be obtained for this compound. |

Future Research Directions and Perspectives

Advancements in Stereoselective and Green Synthetic Strategies for Quinoline (B57606) Derivatives

The synthesis of quinoline derivatives is undergoing a significant transformation, moving away from classical methods toward more efficient, environmentally friendly, and stereoselective approaches.

Green Chemistry in Quinoline Synthesis: The principles of green chemistry are increasingly being applied to the synthesis of quinolines to minimize environmental impact. researchgate.netresearchgate.net This paradigm shift involves reducing waste, solvent consumption, and energy input. researchgate.net Research is focused on several key areas:

Green Catalysts: A variety of eco-friendly catalysts have proven effective, including p-toluenesulfonic acid (p-TSA), cerium nitrate, and potassium carbonate (K2CO3). researchgate.net Nanocatalysts are also gaining traction due to their high efficiency and potential for recovery and reuse, addressing drawbacks of traditional methods like harsh reaction conditions and costly catalysts. acs.org Biocatalysis, using newly discovered or engineered enzymes, presents another avenue for greener synthesis. ijpsjournal.com

Alternative Solvents and Conditions: The use of greener solvents such as water and ethanol (B145695) is a key aspect of sustainable synthesis. researchgate.netresearchgate.net Additionally, methods like microwave-assisted and ultrasound-assisted reactions are being employed to reduce reaction times and energy consumption. rsc.orgrsc.org Solvent-free reaction conditions are also being explored. rsc.org

Efficient Reaction Designs: Multicomponent reactions (MCRs) are emerging as a powerful strategy. MCRs allow for the construction of complex quinoline scaffolds in a single step from multiple starting materials, which improves atom economy and operational simplicity. researchgate.netrsc.org

Stereoselective Synthesis: The development of stereoselective synthetic methods is crucial for producing enantiomerically pure quinoline derivatives, which often exhibit different biological activities and safety profiles. Future advancements will likely focus on the design and application of novel chiral catalysts, including small organic molecules, to control the three-dimensional arrangement of atoms during the synthesis of complex fused tetracyclic quinolines and other derivatives. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Strategies for Quinolines This table is interactive. You can sort and filter the data.

| Feature | Traditional Methods (e.g., Skraup, Friedländer) | Green Synthetic Strategies |

|---|---|---|

| Catalysts | Strong acids (e.g., sulfuric acid), metal catalysts | Nanocatalysts, biocatalysts, p-TSA, ionic liquids acs.orgijpsjournal.comnih.gov |

| Solvents | Often hazardous organic solvents | Water, ethanol, ethylene (B1197577) glycol, or solvent-free conditions researchgate.netresearchgate.net |

| Energy | Often require high temperatures and long reaction times | Microwave irradiation, ultrasound, lower energy input researchgate.netrsc.orgrsc.org |

| Efficiency | Can generate significant byproducts | High atom economy, one-pot synthesis, MCRs researchgate.netrsc.org |

| Environmental Impact | Higher waste generation and use of toxic reagents | Reduced waste, use of recyclable media, eco-friendly ijpsjournal.comnih.gov |

Integration of Machine Learning and AI in Computational Drug Discovery for Quinoline Scaffolds

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of quinoline-based drugs. mdpi.comoncodesign-services.com These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel molecular structures, significantly accelerating the research process. oncodesign-services.commdpi.com

Key Applications in Drug Discovery:

Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and transcriptomic data to identify and validate novel drug targets for quinoline compounds, moving beyond well-explored targets like kinases. oncodesign-services.com

Virtual Screening and Hit Identification: ML models can rapidly screen large virtual libraries of quinoline derivatives to identify potential hits with desired biological activity, reducing the need for time-consuming and expensive high-throughput screening. researchgate.net

Predictive Modeling (ADMET/QSAR): Quantitative Structure-Activity Relationship (QSAR) models powered by ML can predict the efficacy, absorption, distribution, metabolism, excretion, and toxicity (ADMET) of new quinoline derivatives. researchgate.netmdpi.com This allows for the early-stage filtering of compounds with unfavorable properties.

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new quinoline scaffolds with optimized properties. oncodesign-services.comnih.gov For instance, the MedGAN model has been successfully used to generate novel quinoline-scaffold molecules. nih.gov These models can explore vast chemical spaces to create innovative drug candidates. oncodesign-services.comdigitellinc.com

The integration of AI promises to not only speed up the discovery pipeline but also to enhance the quality of drug candidates by enabling the design of molecules with improved efficacy and safety profiles. mdpi.commdpi.com

Table 2: AI and Machine Learning Models in Quinoline Drug Discovery This table is interactive. You can sort and filter the data.

| Model Type | Application | Example | Key Benefit |

|---|---|---|---|

| Deep Neural Networks (DNNs) | Predicting protein-ligand binding, QSAR modeling | DeepC-SeqSite nih.gov | Can learn complex patterns from large datasets to predict bioactivity. mdpi.com |

| Generative Adversarial Networks (GANs) | De novo design of novel molecules | MedGAN nih.gov | Generates unique and novel quinoline scaffolds with desired properties. oncodesign-services.comnih.gov |

| Recurrent Neural Networks (RNNs) | Molecular generation and representation | - | Effective for processing sequential data like chemical structures. mdpi.com |

| Convolutional Neural Networks (CNNs) | Analysis of molecular graphs, binding site prediction | - | Excels at identifying patterns in structural data. mdpi.comnih.gov |

Exploration of Underexplored Biological Target Classes for Quinoline-Based Molecules

The structural versatility of the quinoline ring has led to its use in drugs targeting a wide array of biological entities. researchgate.netorientjchem.org While much success has been achieved with targets like kinases and microbial enzymes, significant potential lies in exploring less conventional biological target classes. nih.govnih.gov

Established and Emerging Targets: Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory effects. researchgate.netnih.govbiointerfaceresearch.comrsc.org In oncology, for example, quinolines have been developed to target key receptors like c-Met, VEGF, and EGF, which are involved in critical carcinogenic pathways. nih.govnih.gov

Future Opportunities: Future research should focus on designing quinoline-based molecules that can modulate novel and challenging target classes:

Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant PPIs, which have traditionally been difficult to target with small molecules. The adaptable quinoline scaffold could be elaborated to create molecules that disrupt these interactions.

Epigenetic Targets: Modulators of epigenetic enzymes (e.g., histone deacetylases, methyltransferases) are a growing area of interest in cancer and other diseases. The quinoline framework can serve as a starting point for designing inhibitors for these targets.

Ion Channels and Transporters: These membrane proteins are critical for cellular function and are implicated in numerous pathologies. The physicochemical properties of quinoline derivatives can be tuned to effectively target specific channels and transporters.

RNA Targets: Directly targeting disease-associated RNA with small molecules is an emerging therapeutic strategy. The planar aromatic system of quinoline is well-suited for intercalation or binding to specific RNA structures.

By expanding the scope of biological targets, researchers can uncover new therapeutic applications for quinoline-based compounds and address unmet medical needs.

Development of Integrated Experimental and Computational Methodologies for Comprehensive Compound Characterization

The effective characterization of novel compounds like 2,5-Dichloro-8-(trifluoromethoxy)quinoline requires a synergistic approach that combines computational prediction with experimental validation. mdpi.com This integrated workflow accelerates the drug development process by providing a deeper, more holistic understanding of a molecule's behavior at various biological levels. mdpi.com

The Integrated Workflow: An iterative cycle of computational design and experimental testing is becoming the standard in modern drug discovery. mdpi.com

Computational Prediction: The process often begins with computational methods to predict a compound's properties. nih.gov Techniques like molecular docking and molecular dynamics simulations are used to model how a quinoline derivative might bind to its biological target. researchgate.net

Experimental Validation: These in silico predictions are then tested in the laboratory. mdpi.com A wide range of experimental techniques are employed:

Structural Biology: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural data of the compound bound to its target, confirming or refining the computational model. mdpi.commdpi.com

Biophysical Techniques: Methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are used to measure the binding affinity and kinetics of the interaction. researchgate.net

Spectroscopic Analysis: Techniques such as Mass Spectrometry, UV-Vis, and Infrared spectroscopy help confirm the compound's structure and study its interactions. mdpi.com

This integrated approach, where computational insights guide experimental work and experimental results feed back to refine computational models, creates a powerful loop for lead optimization. mdpi.comresearchgate.net This ensures a more reliable and comprehensive characterization of new chemical entities, facilitating their journey from discovery to potential clinical application. mdpi.com

Q & A

Basic: What are the standard synthetic routes for preparing 2,5-Dichloro-8-(trifluoromethoxy)quinoline?

Methodological Answer:

The synthesis typically involves sequential halogenation and functionalization of the quinoline core. Key steps include:

- Chlorination : Electrophilic substitution at positions 2 and 5 using reagents like POCl₃ or SOCl₂ under reflux conditions .

- Trifluoromethoxy Introduction : Nucleophilic aromatic substitution (SNAr) at position 8 using trifluoromethoxy precursors (e.g., AgOCF₃ or Cu-mediated coupling) in polar aprotic solvents (DMF, DMSO) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >97% purity .

Advanced: How does the trifluoromethoxy group at position 8 influence electronic properties and reactivity?

Methodological Answer:

The -OCF₃ group is strongly electron-withdrawing due to its inductive (-I) effect, which:

- Reduces Electron Density : Stabilizes intermediates in SNAr reactions, enhancing substitution at adjacent positions .

- Alters π-Stacking : X-ray crystallography (e.g., ) shows C–F⋯π interactions (3.0–3.2 Å) that affect molecular packing and supramolecular assembly .

- Impacts Spectroscopic Signals : In ¹⁹F NMR, the trifluoromethoxy signal appears as a distinct triplet (δ ~ -55 ppm) due to coupling with adjacent substituents .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic proton splitting) and purity. ¹⁹F NMR identifies trifluoromethoxy signals .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 296.97 g/mol) and isotopic patterns for Cl/F .

- X-Ray Crystallography : Resolves regiochemistry and intermolecular interactions (e.g., hydrogen bonds, π-stacking) .

Advanced: How can regioselectivity challenges in functionalizing the quinoline core be addressed?

Methodological Answer:

Regioselectivity is influenced by:

- Steric Effects : Bulky substituents at position 8 (e.g., -OCF₃) direct electrophiles to less hindered positions (2 and 5) .

- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) enhance cross-coupling efficiency at specific sites .

- Base-Mediated Reactions : Potassium tert-butoxide promotes deprotonation at activated positions, as seen in ’s synthesis of analogous quinolines .

Basic: What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

- Solubility : Moderately soluble in DMSO (>10 mM) and dichloromethane; poorly soluble in water. Sonication or heating (40–50°C) improves dissolution .

- Stability : Stable at RT for 6 months if stored in amber vials under inert gas. Degrades in acidic/basic conditions (pH <3 or >10), forming hydrolyzed byproducts .

Advanced: How is this compound used in studying enzyme inhibition mechanisms?

Methodological Answer:

- Target Binding : The quinoline scaffold mimics natural cofactors in enzymes (e.g., cytochrome P450). Docking studies (AutoDock Vina) predict binding affinity via halogen bonds (Cl⋯active site residues) .

- Kinetic Analysis : Competitive inhibition constants (Ki) are determined using fluorogenic substrates and stopped-flow assays .

- Metabolic Stability : Trifluoromethoxy groups reduce oxidative metabolism in liver microsomes, as shown in CYP450 inhibition assays .

Advanced: How to resolve contradictions in reported reaction yields for derivatives?

Methodological Answer:

Discrepancies arise from:

- Catalyst Purity : Trace Pd impurities (e.g., from cross-coupling) can alter yields. ICP-MS analysis ensures <1 ppm metal content .

- Solvent Effects : Anhydrous DMF vs. technical grade impacts SNAr efficiency. Karl Fischer titration confirms H₂O content (<0.01%) .

- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates and optimize reaction termination points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.